molecular formula C12H8Br2O2 B223170 3,3'-Dibromo-4,4'-biphenol CAS No. 189039-64-3

3,3'-Dibromo-4,4'-biphenol

Cat. No.: B223170
CAS No.: 189039-64-3
M. Wt: 344.00 g/mol
InChI Key: XQQMABPVLCOIKO-UHFFFAOYSA-N
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Description

Historical Perspectives on Biphenyl (B1667301) Scaffold Significance

The journey into the world of biphenyls began in the 19th century with the development of synthetic methods that enabled the coupling of aromatic rings. Early methods, such as the Wurtz-Fittig reaction, provided the initial pathways to these molecules. A significant leap forward came with the advent of the Ullmann reaction in the early 20th century, which involves the copper-promoted coupling of aryl halides and has been instrumental in the synthesis of a vast number of biphenyl derivatives. researchgate.net These foundational reactions paved the way for the exploration of the biphenyl structure's potential. Over the decades, the biphenyl unit has been identified as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.net Its rigid yet conformationally flexible nature allows it to interact effectively with biological targets.

Evolution of Research in Dihalogenated Biphenyl Systems

The study of halogenated biphenyls gained significant momentum in the 20th century, largely driven by the industrial production of polychlorinated biphenyls (PCBs). asianpubs.orgiucr.org PCBs were widely used as dielectric and coolant fluids, in heat transfer systems, and as plasticizers due to their chemical stability and insulating properties. asianpubs.orglookchem.com However, their persistence in the environment and adverse health effects led to a ban on their production in many countries in the late 1970s. iucr.orgnih.gov

This history spurred extensive research into the environmental fate, metabolism, and toxicology of halogenated biphenyls. orgsyn.orguni.lu Concurrently, the focus in synthetic chemistry shifted towards the use of specific halogenated biphenyl congeners, including dihalogenated systems, as versatile building blocks. The defined substitution pattern of dihalogenated biphenyls makes them valuable precursors in cross-coupling reactions for the synthesis of more complex molecules, such as polymers and pharmaceuticals. The reactivity of the carbon-halogen bond, which is influenced by the type of halogen and its position on the biphenyl core, allows for selective chemical transformations.

Academic Relevance of 3,3'-Dibromo-4,4'-biphenol within Contemporary Organic and Materials Chemistry

Within the family of dihalogenated biphenyls, this compound stands out as a compound of significant academic interest. Its structure is characterized by two key features: the bromine atoms at the 3 and 3' positions and the hydroxyl groups at the 4 and 4' positions. This combination of functionalities makes it a highly versatile molecule in modern chemical research.

The hydroxyl groups provide sites for esterification and etherification reactions, making this compound a valuable monomer for the synthesis of high-performance polymers such as poly(aryl ether)s and polyesters. researchgate.net The bromine atoms, on the other hand, serve as reactive handles for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The ability to undergo these transformations makes this compound a key intermediate in the synthesis of functional materials, liquid crystals, and potentially biologically active molecules. Its utility as a substrate in enzymatic and biodegradation studies of halogenated compounds has also been explored. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(2-bromo-4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQMABPVLCOIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C2=C(C=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511340
Record name 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189039-64-3
Record name 2,2'-Dibromo[1,1'-biphenyl]-4,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties of 3,3 Dibromo 4,4 Biphenol

The physical and chemical properties of 3,3'-Dibromo-4,4'-biphenol are fundamental to its application in various chemical syntheses. These properties are summarized in the interactive table below. The compound typically appears as a solid, with its melting point and solubility being key considerations for its use in reactions. lookchem.comnist.govbeilstein-journals.orgfishersci.com

Coordination Chemistry of 3,3 Dibromo 4,4 Biphenol Derived Ligands

Design and Synthesis of Biphenyl-Based Chelating Ligands

The design of chelating ligands derived from 3,3'-Dibromo-4,4'-biphenol often involves the introduction of additional donor atoms to create multidentate ligands capable of forming stable complexes with metal ions. A common strategy is the synthesis of Schiff base ligands, which are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.com

For instance, new symmetrical Schiff base ligands have been synthesized by reacting 2,2'-diamino-6,6'-dibromo-4,4'-dimethyl-1,1'-biphenyl with various salicylaldehyde (B1680747) derivatives. yu.edu.joresearchgate.net This reaction yields tetradentate ligands that can coordinate to metal ions through two nitrogen and two oxygen atoms (ONNO motif). mdpi.comyu.edu.joresearchgate.net The general synthetic route involves refluxing the diamino-biphenyl compound with two equivalents of the desired salicylaldehyde in an appropriate solvent like absolute ethanol (B145695). yu.edu.jo

The resulting Schiff base ligands can be characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as well as elemental analysis. mdpi.comyu.edu.jo For example, the ¹H-NMR spectra of the free Schiff base ligands typically show a signal for the hydroxyl proton (OH) and the azomethine proton (CH=N). mdpi.com The IR spectra exhibit characteristic bands for the C=N and C-O stretching vibrations. mdpi.com

Another approach to designing biphenyl-based ligands involves the functionalization of the biphenyl (B1667301) core to introduce different coordinating groups. This can include the synthesis of axially chiral biphenyl ligands, which are of great interest in asymmetric catalysis. nih.gov The design of these ligands often focuses on modifying substituent groups at various positions on the biphenyl rings to fine-tune the steric and electronic properties of the resulting catalysts. nih.gov

The following table summarizes the synthesis of a representative Schiff base ligand derived from a substituted biphenyl.

ReactantsProductReaction ConditionsYield
2,2'-diamino-6,6'-dibromo-4,4'-dimethyl-1,1'-biphenyl and 3,5-dibromo-salicylaldehydeSchiff base ligand (L5)Reflux in absolute ethanol for 3 hoursNot specified

Complexation with Transition Metal Ions

Ligands derived from this compound readily form complexes with a variety of transition metal ions. The coordination typically occurs through the donor atoms introduced during the ligand synthesis, such as the nitrogen and oxygen atoms of Schiff base ligands. mdpi.comyu.edu.jo The formation of these complexes can be achieved by reacting the ligand with a metal salt, such as a metal acetate (B1210297) or diethylzinc (B1219324), in a suitable solvent. mdpi.comyu.edu.jo

For example, new zinc(II) complexes have been prepared by refluxing Schiff base ligands with diethylzinc (Et₂Zn) in THF. yu.edu.jo Similarly, copper(II), iron(II), and zinc(II) complexes have been synthesized by reacting the ligands with the corresponding metal acetates. mdpi.comresearchgate.net The resulting metal complexes are often stable at room temperature and can be characterized by various analytical techniques. yu.edu.jo

Evidence of complexation can be observed through spectroscopic methods. In the ¹H-NMR spectra of zinc complexes, the disappearance of the hydroxyl proton signal and the upfield shift of the azomethine proton signal confirm the coordination of the oxygen and nitrogen atoms to the metal center. mdpi.com Similarly, in the ¹³C-NMR spectra, the azomethine carbon peak shifts upon complexation, providing further evidence of N-bonding to the metal. mdpi.com In IR spectroscopy, the C=N stretching vibration shifts to a lower wavenumber, and the broad band of the hydroxyl group disappears upon complexation. mdpi.com Furthermore, the appearance of new bands in the low-frequency region can be attributed to M-N and M-O stretching vibrations. mdpi.com

The following table provides details on the synthesis of a zinc complex with a Schiff base ligand.

LigandMetal SourceComplexReaction ConditionsYield
Schiff base ligand L5Et₂ZnZnL5 (Complex 5)Reflux in dry THFNot specified

Structural Analysis of Metal-Ligand Complexes

The three-dimensional structures of metal-ligand complexes derived from this compound are crucial for understanding their properties and reactivity. X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within these complexes. mdpi.combohrium.com

For several zinc(II) complexes with tetradentate Schiff base ligands, single-crystal X-ray analysis has revealed a distorted tetrahedral or square planar geometry around the zinc center. bohrium.com The ligand coordinates to the metal through the two phenolic oxygen atoms and the two azomethine nitrogen atoms. bohrium.com The biphenyl moiety itself can exhibit a certain degree of twisting, with the dihedral angle between the two phenyl rings being a key structural parameter. researchgate.net

The structural analysis of these complexes provides a foundation for understanding their behavior in various applications, including catalysis. The specific coordination geometry and the electronic environment around the metal center, dictated by the ligand framework, are key determinants of their catalytic performance.

Catalytic Applications of Biphenyl-Metal Complexes in Organic Transformations

Biphenyl-metal complexes, including those derived from this compound, have shown significant promise as catalysts in a range of organic transformations. yu.edu.jorsc.org The catalytic activity of these complexes is often attributed to the unique structural and electronic properties imparted by the biphenyl-based ligands. nih.gov

Schiff base metal complexes, for example, are utilized as catalysts in various reactions. yu.edu.jo While the specific catalytic applications of complexes derived directly from this compound are an area of ongoing research, the broader class of biphenyl-based metal complexes has been successfully employed in asymmetric synthesis. nih.gov Axially chiral biphenyl ligands, for instance, have been used in asymmetric additions of organozinc reagents to aldehydes and in palladium-catalyzed asymmetric cycloadditions. nih.gov

The design of the ligand plays a critical role in the efficiency and selectivity of the catalyst. By modifying the substituents on the biphenyl backbone, it is possible to tune the steric and electronic environment of the metal center, thereby influencing the outcome of the catalytic reaction. nih.gov The development of new and adjustable axially chiral biphenyl ligands and catalysts is an active area of research aimed at expanding the scope of asymmetric synthesis. nih.gov

Macrocyclic multinuclear metal complexes, which can be constructed using biphenyl-based linkers, represent another class of catalysts with significant potential in organic synthesis. rsc.orgcore.ac.uk These complexes can exhibit high catalytic activity and selectivity due to the cooperative effects of multiple metal centers held in a defined spatial arrangement by the macrocyclic ligand. rsc.org

The versatility of the biphenyl scaffold, combined with the ability to introduce a wide range of functional groups, makes ligands derived from compounds like this compound valuable tools for the development of novel and efficient catalysts for a variety of organic transformations. gettysburg.edunih.gov

Advanced Materials Applications of 3,3 Dibromo 4,4 Biphenol and Its Polymeric Forms

Development of Polymers with Tunable Electronic and Thermal Properties

The incorporation of 3,3'-Dibromo-4,4'-biphenol into polymer backbones, particularly in poly(arylene ether)s, is a strategic approach to fine-tuning their material properties. Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical stability. researchgate.net The synthesis of these polymers often involves a nucleophilic aromatic substitution reaction between a bisphenol, such as this compound, and an activated dihalide monomer. researchgate.netvt.edu

The specific structure of the biphenol monomer plays a crucial role in determining the final characteristics of the polymer. For instance, the biphenylene (B1199973) linkage itself contributes to a higher glass transition temperature (Tg) compared to more flexible ether linkages. Research on poly(arylene ether)s synthesized from 4,4'-biphenol has demonstrated the creation of polymers with high thermal stability, with decomposition temperatures exceeding 500°C and glass transition temperatures up to 259°C. researchgate.net While specific data for polymers derived exclusively from this compound is specialized, studies on analogous systems, such as those based on 3-pentadecyl 4,4′-biphenol, show that modifications to the biphenol structure directly influence properties like Tg, solubility, and gas permeability. researchgate.net The introduction of bulky side chains or atoms like bromine can alter chain packing and intermolecular forces, thereby allowing for the tuning of these properties. For example, polymers synthesized with substituted biphenols can be made soluble in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107), enabling them to be cast into flexible, transparent films. researchgate.net

The electronic properties, such as the dielectric constant, are also influenced by the polymer's chemical structure. Fluorinated poly(arylene ether)s, for example, are known to exhibit low dielectric constants, a desirable property for microelectronics applications. researchgate.net The inclusion of bromine atoms in the polymer structure similarly affects the electronic nature and can be used to modulate these properties for specific applications.

Table 1: Illustrative Properties of Biphenol-Based Poly(arylene ether)s Note: This table presents data from related biphenol-based polymers to illustrate the impact of the biphenol monomer on polymer properties. Specific values for this compound-based polymers would depend on the specific comonomer used.

Polymer SystemMonomersGlass Transition Temp. (Tg)Tensile StrengthElongation at BreakReference
Poly(arylene ether)4,4′-Bishydroxybiphenyl + Perfluoroalkyl-activated bisfluoromonomersUp to 259 °CUp to 132 MPaUp to 84% researchgate.net
Poly(arylene ether sulfone)3-Pentadecyl 4,4′-biphenol + Bis(4-fluorophenyl)sulfone35–60 °CN/AN/A researchgate.net
Sulfonated Poly(arylene ether)4,4′-Biphenol + Sterically hindered multiphenylated monomerN/AN/AN/A wiley.com

Role in Fire Retardancy Mechanisms in Polymeric Systems

Brominated compounds, including derivatives of this compound, are highly effective flame retardants. polymersolutions.comhmroyal.com Brominated flame retardants (BFRs) can be incorporated into polymers either as additives or as reactive components that become part of the polymer backbone. mst.dk When a polymer containing this compound is exposed to the high temperatures of a fire, the carbon-bromine bonds cleave. isola-group.com

The primary flame retardancy mechanism occurs in the gas phase. hmroyal.commst.dk The released bromine atoms act as radical scavengers in the flame. isola-group.com During combustion, highly reactive hydrogen (H•) and hydroxyl (OH•) radicals propagate the fire. mst.dk The bromine atoms react with these high-energy radicals, forming hydrogen bromide (HBr). isola-group.com The HBr then continues to interfere with the combustion chain reaction by removing more H• and OH• radicals, replacing them with much less reactive bromine radicals. isola-group.com This process, known as radical trapping, effectively quenches the chemical reactions that sustain the flame, slowing or preventing the fire's spread. polymersolutions.comhmroyal.com

Bromine is considered the most effective halogen flame retardant because the C-Br bond strength allows it to be released at a temperature range that is optimal for interrupting the combustion of many common polymers. isola-group.com The effectiveness of brominated flame retardants can often be enhanced by using them in conjunction with synergists like antimony trioxide, which can accelerate the breakdown of the bromine compound, releasing the active bromine atoms more rapidly. polymersolutions.com

Fabrication of Covalent Organic Frameworks (COFs) and Porous Networks

The rigid and well-defined geometry of the biphenol scaffold makes its derivatives excellent building blocks for creating highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Covalent Organic Frameworks are crystalline porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. researchgate.net A prominent method for synthesizing COFs involves the Schiff base reaction, which is a condensation reaction between an aldehyde and an amine to form an imine linkage. rsc.org

To utilize a biphenol structure in this context, it must first be functionalized into a dialdehyde. A key precursor analogous to a derivative of this compound is 3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde. ossila.com This molecule contains two aldehyde groups, which can react with multitopic amines (e.g., molecules with two or more amine groups) to build a 2D or 3D porous network. ossila.comresearchgate.net The synthesis is typically carried out under solvothermal conditions, where the reversible nature of the imine bond formation allows for "error-checking" and self-healing, leading to a highly crystalline and ordered structure. researchgate.net The presence of the hydroxyl groups adjacent to the forming imine bond can enhance the chemical stability of the resulting framework. nih.gov These COFs possess a large surface area and uniform pore structure, making them suitable for applications in gas storage and separation. semanticscholar.org

Metal-Organic Frameworks are coordination networks consisting of metal ions or clusters connected by organic ligands. rsc.orgrsc.org The biphenol structure can be adapted for MOF synthesis by converting the hydroxyl groups to carboxylic acid groups, creating a biphenyl-dicarboxylic acid ligand. A prominent example is 4,4'-biphenyldicarboxylic acid (H2BPDC). rsc.orgmdpi.com

Schiff Base COFs Derived from Biphenolic Aldehyde Precursors

Contributions to Organic Photofunctional Materials and Optoelectronic Devices

Derivatives of biphenol are increasingly being explored for their use in advanced photofunctional materials, particularly for applications in organic light-emitting diodes (OLEDs). The unique electronic and structural properties of the biphenyl (B1667301) unit are central to achieving desired photophysical phenomena.

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows organic molecules to harvest both singlet (25%) and triplet (75%) excitons for light emission, potentially enabling 100% internal quantum efficiency in OLEDs. frontiersin.org This process relies on a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states. rsc.org Molecules with a twisted donor-acceptor structure often exhibit TADF. The twisted biphenyl core, as could be derived from this compound, can facilitate the separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key strategy for minimizing the S1-T1 energy gap. nih.govuvm.edu This small gap allows non-emissive triplet excitons to be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is fueled by thermal energy. rsc.orgnih.gov

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. acs.orgacs.org This is the opposite of the common aggregation-caused quenching (ACQ) effect, where molecules lose their emissivity in the solid state. encyclopedia.pub The AIE effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. acs.org Molecules with rotatable groups, like the phenyl rings in a biphenyl structure, can dissipate exciton (B1674681) energy through non-radiative rotational motions when in solution. acs.org In the aggregated state, these rotations are physically hindered, which blocks the non-radiative decay pathway and opens up the radiative channel, leading to strong light emission. acs.org Twisted biphenyl derivatives have been successfully designed to show both AIE and TADF properties, leading to high-performance OLEDs. uvm.edu

Table 2: Performance of OLEDs Based on Biphenyl Emitters with TADF/AIE Properties Note: This table shows representative performance data for OLEDs using advanced biphenyl-based emitters to highlight their potential.

Emitter TypeHost MaterialMax. External Quantum Efficiency (EQE)Emission ColorReference
Twisted Biphenyl-Diimide (D-A-D type)N/A (Doped)Up to 18.1%N/A uvm.edu
Asymmetric D1-A-D2 with Ketone/ArylaminePPT15.9% (Doped)N/A frontiersin.org
9-phenyl-9-phosphafluorene oxide derivativeN/A23.3%N/A ossila.com

Circularly Polarized Luminescence (CPL) Materials

Circularly Polarized Luminescence (CPL) is a phenomenon where a chiral luminophore emits left- and right-circularly polarized light to different extents. jasco.de This property is of significant interest for a variety of advanced applications, including 3D displays, quantum data storage, and chiral sensing. jasco.dejascoinc.com The generation of CPL requires the presence of chirality in the molecular structure of the emitting material. scivisionpub.com For polymeric materials, this is often achieved by incorporating chiral monomers into the polymer backbone or as side chains. azom.com

The dissymmetry factor, denoted as glum, is a critical parameter for quantifying CPL performance. It is defined as 2(IL - IR)/(IL + IR), where IL and IR are the intensities of the left- and right-circularly polarized emission, respectively. Materials with high glum values are highly sought after for practical applications. frontiersin.org

Derivatives of this compound are valuable precursors for creating chiral polymers with significant CPL activity. The bromine atoms at the 3 and 3' positions facilitate further chemical modifications, such as Suzuki coupling reactions, to build extended conjugated polymer chains. rsc.org The inherent axial chirality of the biphenyl core, when appropriately substituted and resolved into its enantiomers, can be transferred to the entire polymer, inducing a helical conformation that leads to strong chiroptical properties, including CPL.

Research Findings: Chiral Polymers from Biphenol Derivatives

Research has demonstrated the synthesis of chiral conjugated polymers using optically stable, 3,3'-dibromo-substituted helical aromatic esters derived from the biphenol scaffold. rsc.org In one such study, three pairs of chiral conjugated polymers, designated as (+)-P-P1/(−)-M-P1, (+)-P-P2/(−)-M-P2, and (+)-P-P3/(−)-M-P3, were synthesized via Suzuki coupling. These polymers incorporated optically stable helical aromatic ester subunits in their main chain. rsc.org

The chiroptical properties of these polymers were extensively studied. The enantiomeric pairs consistently showed mirror-image signals in circular dichroism (CD) spectroscopy, confirming the successful transfer of chirality to the polymers. rsc.org Crucially, they also exhibited strong CPL signals.

Polymers (+)-P-P1/(−)-M-P1 and (+)-P-P2/(−)-M-P2 displayed strong fluorescence and distinct, mirror-image CPL signals when dissolved in tetrahydrofuran (THF). rsc.org The dissymmetry factors (glum) for these polymers were measured to be in the range of ±3.1 x 10⁻⁴ to ±1.3 x 10⁻³. rsc.org

The third pair of polymers, (+)-P-P3/(−)-M-P3, was specifically designed to include a tetraphenylethene (TPE) moiety, a well-known AIEgen (aggregation-induced emission luminogen). rsc.org In a pure THF solution, these polymers showed weak fluorescence and consequently, negligible CPL signals. However, in mixtures of THF and water, they exhibited significant aggregation-induced emission enhancement (AIEE). This aggregation also led to a dramatic enhancement of the CPL signals. rsc.org Furthermore, when these polymers were cast into a film, they retained strong CPL activity, with glum values around ±0.88 x 10⁻³ at 502 nm, demonstrating their potential for solid-state device applications. rsc.org

The ability to generate strong CPL in both solution and solid states, as well as the potential for aggregation-induced CPL enhancement, makes polymers derived from this compound promising candidates for the development of advanced CPL materials. rsc.org

Interactive Data Table: CPL Properties of Chiral Polymers

Polymer PairStateglum (Dissymmetry Factor)Wavelength (nm)Key FindingReference
(+)-P-P1 / (−)-M-P1THF Solution±3.1 x 10⁻⁴ to ±1.3 x 10⁻³Not SpecifiedStrong mirror-image CPL signals in solution. rsc.org
(+)-P-P2 / (−)-M-P2THF Solution±3.1 x 10⁻⁴ to ±1.3 x 10⁻³Not SpecifiedStrong mirror-image CPL signals in solution. rsc.org
(+)-P-P3 / (−)-M-P3THF SolutionNegligibleNot SpecifiedWeak fluorescence and CPL in pure solvent. rsc.org
(+)-P-P3 / (−)-M-P3THF/Water MixEnhancedNot SpecifiedAggregation-induced CPL enhancement. rsc.org
(+)-P-P3 / (−)-M-P3Film State±0.88 x 10⁻³502Strong CPL signals in the solid state. rsc.org

Quantum Chemical Approaches for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. This method calculates the electron density of a system to determine its energy and other properties. For halogenated aromatic compounds like this compound, DFT calculations are instrumental in predicting optimized molecular geometry, charge distribution, and dipole moments.

A variety of exchange-correlation functionals are employed in DFT studies, with their selection impacting the accuracy of the results. acs.org Hybrid functionals like B3LYP and PBE0, as well as range-separated functionals like CAM-B3LYP and ωB97XD, are commonly used for such systems. nih.govnih.gov These are paired with appropriate basis sets, such as Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., cc-pVTZ), to accurately describe the electronic environment around each atom, including the heavy bromine atoms. acs.orgnih.gov

DFT calculations would reveal how the electronegative bromine and hydroxyl groups influence the electron density across the biphenyl framework. This provides a quantitative basis for understanding the molecule's polarity and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are key indicators of a molecule's reactivity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter derived from DFT calculations. A large energy gap typically signifies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netwuxiapptec.com For this compound, the analysis would likely show the HOMO localized primarily on the electron-rich phenyl rings and oxygen atoms, while the LUMO is distributed more broadly across the aromatic system.

Theoretical studies on similar phenolic compounds and halogenated molecules demonstrate that substituents significantly influence the FMO energies and the energy gap. nih.govresearchgate.net The calculated values of various electronic properties, such as ionization potential, electron affinity, and electrophilicity, help in predicting the molecule's behavior in chemical reactions.

Table 1: Representative Theoretical Electronic Properties of this compound

Illustrative data based on DFT calculations for similar aromatic compounds. nih.govnih.govresearchgate.net Exact values would require specific computation for this molecule.

ParameterTypical Calculated ValueSignificance
HOMO Energy~ -6.0 eVEnergy of the outermost electron; relates to ionization potential.
LUMO Energy~ -1.5 eVEnergy of the lowest available electron state; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicator of chemical stability and reactivity. researchgate.net
Ionization Potential (I)~ 6.0 eVEnergy required to remove an electron.
Electron Affinity (A)~ 1.5 eVEnergy released when an electron is added.
Electronegativity (χ)~ 3.75 eVMeasure of the ability to attract electrons.
Chemical Hardness (η)~ 2.25 eVResistance to change in electron distribution.

Density Functional Theory (DFT) Calculations

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and confirms molecular structure.

Theoretical calculations of vibrational frequencies are essential for assigning the absorption bands observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. By performing a frequency calculation on the DFT-optimized geometry of this compound, a set of normal vibrational modes can be predicted. nih.gov

These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net The analysis allows for the unambiguous assignment of key functional group vibrations, such as the O-H stretch of the phenol (B47542) groups, aromatic C-H stretches, C-C ring vibrations, and the characteristic C-Br stretches. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

Illustrative assignments based on DFT calculations and experimental data for related phenolic and brominated compounds. nih.govresearchgate.net

Vibrational ModeTypical Predicted Frequency (cm⁻¹)Expected IR/Raman Activity
O-H Stretch3550 - 3600Strong, Sharp (IR)
Aromatic C-H Stretch3050 - 3150Medium (IR), Strong (Raman)
Aromatic C=C Stretch1500 - 1600Strong (IR, Raman)
C-O Stretch1200 - 1260Strong (IR)
C-Br Stretch550 - 650Medium-Strong (IR)
Aromatic C-H Bend (out-of-plane)800 - 900Strong (IR)

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry for structural elucidation. meilerlab.org The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. acs.org

The accuracy of these predictions is sensitive to the choice of the computational method, including the functional, basis set, and the inclusion of a solvent model (e.g., SMD or COSMO) to mimic experimental conditions. acs.org For this compound, which possesses C₂ symmetry, the number of expected NMR signals is reduced. There would be four unique signals in the ¹H NMR spectrum and six unique signals in the ¹³C NMR spectrum. Computational predictions can help assign these signals, especially in complex regions of the spectrum, by correlating calculated shifts with experimental values.

Table 3: Illustrative Predicted NMR Chemical Shifts (δ) for this compound

Representative values based on the known effects of hydroxyl and bromine substituents on a biphenyl core. Calculations would be referenced against a standard like Tetramethylsilane (TMS). acs.orgmeilerlab.org

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1/C1'-~ 128
C2/C2'~ 7.4~ 134
C3/C3'-~ 112
C4/C4'-~ 152
C5/C5'~ 7.0~ 118
C6/C6'~ 7.2~ 131
OH~ 5.5-

Vibrational Frequencies (FT-IR, Raman)

Conformational Dynamics and Energy Landscape Analysis

The two phenyl rings in biphenyl derivatives are not necessarily coplanar. The rotation around the central C1-C1' single bond defines the molecule's conformation, which is described by the dihedral angle. Conformational analysis maps the potential energy of the molecule as this dihedral angle changes. nih.gov

For this compound, DFT calculations can be used to construct a potential energy curve by systematically rotating one ring relative to the other. This analysis would identify the lowest-energy (most stable) conformation and the energy barriers to rotation. Due to steric and electronic interactions between the rings and their substituents, the most stable conformation is expected to be non-planar, with a specific dihedral angle. vulcanchem.com The planar and perpendicular conformations typically represent high-energy transition states or maxima on the energy landscape. Understanding these conformational preferences is crucial as the three-dimensional shape of the molecule can influence its physical properties and biological interactions. nih.gov

Torsional Barriers and Rotational Isomerism

The rotational behavior of biphenyl derivatives, including this compound, is a key area of computational study. The rotation around the central C-C bond is hindered by steric and electronic effects, leading to the existence of rotational isomers (atropisomers) and associated energy barriers.

Computational methods, such as Density Functional Theory (DFT), are employed to model the potential energy surface of these molecules as a function of the dihedral angle between the two phenyl rings. For 3,3'-dihalogenated biphenyls, studies have shown that these compounds typically exhibit a double minimum on their potential energy surface, corresponding to two stable, non-planar conformations. researchgate.net The dihedral angles for these minima are generally found at approximately 45° and 135°. researchgate.net

The energy barriers to rotation are crucial for understanding the stability of these isomers. For biphenyl itself, the rotational energy barrier is relatively low. researchgate.net However, the introduction of substituents, such as the bromine atoms in this compound, significantly influences these barriers. The size and electronic nature of the substituents at the 3 and 3' positions dictate the height of the rotational barrier.

Theoretical calculations for various substituted biphenyls have been performed to understand these rotational barriers. For instance, studies on 4,4'-disubstituted biphenyls have shown a linear correlation between the minimized energies and Hammett electronic values, indicating the importance of electronic effects in these systems. biomedres.us While specific data for this compound is not always explicitly detailed in broad studies, the principles derived from investigations of similar halogenated biphenyls are applicable. researchgate.netbiomedres.us

Table 1: Calculated Rotational Properties of Substituted Biphenyls

Compound Type Number of Minima Approximate Dihedral Angles of Minima
2,2'-Difluoro Biphenyl Double 57.9° and 128.9°
Other 2,2'-Dihalogen Biphenyls Single 84.9° to 94.8°
3,3'-Dihalogen Biphenyls Double ~45° and ~135°

This table is generated based on findings for various dihalogenated biphenyls and provides a general expectation for the behavior of this compound. researchgate.net

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms and the nature of transition states. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of this compound and related biphenyls, KIE studies, particularly deuterium (B1214612) isotope effects, can provide insights into conformational changes and racemization processes.

Theoretical studies have been conducted on related molecules, such as 2,2'-dibromo-[1,1'-biphenyl]-4,4'-dicarboxylic acid, to understand the enthalpic and entropic contributions to conformational kinetic isotope effects (CKIEs). nih.gov These studies utilize density functional methods to characterize the potential energy surfaces and vibrational frequencies of both the ground and transition state structures. nih.gov

For many biphenyl systems, it has been found that vibrational entropy plays a significant role in the observed CKIEs. nih.gov The study of isotopically labeled compounds allows for a deeper understanding of the steric and electronic effects that govern the rotational dynamics of these molecules. For example, early studies on 2,2'-dibromo-4,4'-dicarboxybiphenyl-6,6'-d2 revealed a significant inverse isotope effect (kH/kD of 0.82), which was attributed to the greater steric requirement of a carbon-hydrogen bond compared to a carbon-deuterium bond.

Table 2: General Principles of Kinetic Isotope Effects

Effect Description Typical kH/kD Values
Primary KIE Isotopic substitution at the bond being broken in the rate-determining step. > 2
Secondary KIE Isotopic substitution at a position other than the bond being broken. 0.7 - 1.5

This table provides a general overview of KIE principles. libretexts.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the reaction mechanisms of complex organic molecules like this compound. By combining methods like Density Functional Theory (DFT) with experimental techniques, researchers can map out detailed reaction pathways, identify intermediates, and understand the energetics of chemical transformations. arxiv.orgscholaris.ca

One area where this is particularly relevant is in the study of on-surface synthesis, where molecules like brominated biphenyls undergo reactions on metallic surfaces. For example, the reaction mechanisms of dibromo-biphenyl (DBBP) and tetrabromo-biphenyl (TBBP) on a silver surface (Ag(111)) have been investigated. arxiv.org These studies reveal that the reaction pathways are highly dependent on the initial adsorption and the stability of radical intermediates formed after debromination. arxiv.org

In the case of DBBP, a bi-radical biphenyl can be stabilized by the silver surface, leading to specific reaction products. arxiv.org Computational modeling helps to visualize the optimized structures of reactants, intermediates, and products, and to calculate the energy changes at each step of the reaction. arxiv.org This allows for a detailed understanding of why different precursors lead to different final products.

Furthermore, computational chemistry is used to predict mass spectra, which can aid in the identification of unknown compounds and their transformation products in environmental samples. scholaris.ca Methods like Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) can provide insight into the fragmentation patterns and rearrangement reactions that occur in a mass spectrometer. scholaris.ca

Studies on the enzymatic oxidation of biphenols, including this compound, by enzymes like dehaloperoxidase B also benefit from computational modeling. rcsb.org While the primary investigation may involve experimental techniques like X-ray crystallography and mass spectrometry, computational methods can be used to model substrate binding in the active site and to support the proposed reaction mechanisms. rcsb.org

Table of Chemical Compounds Mentioned

Precursor Synthesis and Regioselective Bromination Strategies

The initial stages of synthesizing substituted biphenols often involve the carefully controlled bromination of biphenyl (B1667301) or biphenol precursors. The position of the bromine atoms is paramount, and achieving high regioselectivity is a significant challenge.

Direct Bromination of Biphenyl and Biphenol Substrates

Direct bromination of biphenyl and 4,4'-biphenol is a common approach to introduce bromine atoms onto the aromatic rings. The reaction conditions can be tuned to control the extent and position of bromination. For instance, the bromination of biphenyl can yield 4,4'-dibromobiphenyl. orgsyn.org A method involving the exposure of biphenyl to bromine vapor has been reported to produce this isomer with good yield. orgsyn.org The reaction of biphenyl with N-bromosuccinimide (NBS) is another method to achieve monobromination. rsc.org

The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the biphenyl core. In the case of 4,4'-biphenol, the hydroxyl groups are activating and direct electrophilic substitution to the ortho positions (3, 3', 5, and 5'). The use of specific brominating agents and catalysts can enhance the selectivity for the desired 3,3'-dibromo isomer. For example, using N-bromosuccinimide (NBS) in a suitable solvent system can afford the desired ortho-brominated products. mdpi.comresearchgate.net The choice of solvent and the presence of a catalyst like para-toluenesulfonic acid can significantly influence the reaction's outcome, favoring mono-ortho-bromination with high selectivity. mdpi.comresearchgate.net

Halogenation of Biphenyl Acetic Acid Derivatives

An alternative strategy involves the functionalization of a biphenyl derivative that already contains a side chain, such as biphenyl acetic acid. This approach can offer different regioselectivity compared to the direct bromination of biphenol. The synthesis of (2',3'-Dichloro-3-fluoro-biphenyl-4-yl)-acetic acid, for example, involves halogenation followed by a coupling reaction to form the biphenyl structure.

A general procedure for the synthesis of 3,3'-dibromo-4-biphenyl acetic acid starts with 4-biphenyl acetic acid dissolved in glacial acetic acid. asianpubs.org Bromine is then added to the solution in an ice-cool medium, leading to the formation of the desired dibrominated product. asianpubs.org This intermediate can then be further transformed, for instance, by converting the acetic acid group to other functionalities as needed.

Advanced Coupling Reactions for Biphenyl Backbone Formation

Instead of starting with a pre-formed biphenyl core, the biphenyl backbone itself can be constructed through various coupling reactions. These methods offer great flexibility in introducing a wide range of substituents.

Ullmann-Type Coupling Protocols

The Ullmann reaction is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.org For the synthesis of substituted biphenols, this can involve the coupling of two molecules of a halogenated phenol (B47542) precursor. For instance, 4,4'-Dibromo-2,2'-dinitrobiphenyl can be synthesized from 2,5-dibromonitrobenzene via an Ullmann coupling reaction. ossila.com While traditionally requiring harsh conditions, modern Ullmann-type reactions have been developed that proceed under milder conditions. organic-chemistry.orgacs.org These reactions can be used to form not only C-C bonds but also C-O bonds, as in the Ullmann ether synthesis. acs.org

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of unsymmetrical biphenyls. gre.ac.uk This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. gre.ac.ukresearchgate.net The versatility of this method allows for the synthesis of a wide array of functionalized biphenyls by varying the coupling partners. gre.ac.ukscielo.br For example, the synthesis of biphenyl derivatives has been achieved by coupling aryl halides with arylboronic acids on a porous carbon nanosphere-supported palladium catalyst. rsc.org The Suzuki-Miyaura reaction has also been employed in the synthesis of sterically hindered polychlorinated biphenyl derivatives with good yields. nih.gov

Oxidative Dimerization Approaches

Oxidative dimerization provides a direct route to the biphenyl skeleton by coupling two molecules of a simpler precursor, such as a phenol or even benzene (B151609) itself. Various oxidizing agents and catalytic systems have been developed for this purpose. The oxidative coupling of phenols can be achieved using reagents like iron(III) chloride or potassium ferricyanide. jraic.com Copper(II) chloride has also been shown to promote the oxidative dimerization of β-aryl substituted enones, which can then be aromatized to form biphenols. nih.gov

Furthermore, the oxidative coupling of benzene to form biphenyl can be catalyzed by palladium acetate (B1210297) in the presence of a heteropolyacid and oxygen. researchgate.net While this method can produce biphenyl with high selectivity, controlling the regioselectivity to obtain specifically substituted biphenols from substituted benzenes remains a challenge and often leads to a mixture of products. google.com

Photochemical Synthesis Routes

Photochemical methods offer alternative pathways for the synthesis of biphenyl structures, often proceeding under mild conditions without the need for heavy metal catalysts. researchgate.net While direct photochemical synthesis of 3,3'-Dibromo-4,4'-biphenol is not extensively documented, related photochemical reactions provide insight into potential synthetic strategies. One such approach is "photosplicing," a metal-free method that utilizes UV light to induce aryl couplings. researchgate.net This technique has been improved by the use of photosensitizers, allowing the reaction to proceed with UV-B, UV-A, or even sunlight. researchgate.net

Another relevant photochemical strategy involves the photobromination of biphenyl derivatives. For instance, 4'-methyl-biphenyl compounds can be brominated at the methyl group using agents like N-bromosuccinimide (NBS) under photo-irradiation in a biphasic medium. google.com This highlights the utility of light-induced reactions for introducing bromine atoms onto a biphenyl scaffold.

Furthermore, photocatalysis can be employed to initiate reactions through single-electron transfer (SET). nih.govacs.org In some systems, biphenyl itself can act as a redox mediator, participating in photocatalytic cycles to facilitate transformations such as the oxidation of substrates or cycloadditions. nih.govacs.org These dual catalysis strategies, where a photocatalyst and a co-catalyst work in tandem, underscore the versatility of photochemical synthesis in modern organic chemistry. nih.gov

Functionalization Strategies for this compound Derivatives

The structure of this compound, featuring reactive hydroxyl groups and bromine atoms, allows for a wide range of functionalization reactions. These modifications are crucial for tailoring the molecule's properties and incorporating it into larger, more complex chemical architectures.

Nucleophilic Substitution Reactions

The bromine atoms attached to the biphenyl core of this compound and its analogues are susceptible to nucleophilic substitution. This allows for the displacement of bromide ions by various nucleophiles, opening avenues for creating a diverse array of derivatives. vulcanchem.comvulcanchem.com For example, functional groups such as methoxy (B1213986) or amino groups can replace the bromine atoms, typically under basic conditions, to yield functionalized biphenyls. vulcanchem.com This reactivity is fundamental for synthesizing precursors for more advanced materials. While the direct substitution on this compound is a plausible pathway, related structures like 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl have been shown to undergo nucleophilic substitution of the fluorine atom by an amine, demonstrating the principle of modifying halogenated biphenyls through this class of reactions. rsc.org

Amidation and Esterification Reactions

The two phenolic hydroxyl (-OH) groups on the 4,4'-positions are key sites for functionalization via esterification and, indirectly, amidation. Esterification can be achieved by reacting the biphenol with carboxylic acids or their derivatives. The use of amide acetals, such as N,N-dimethylformamide dimethyl acetal, provides a method for the etherification of phenols and the esterification of carboxylic acids, often resulting in high yields of the corresponding methyl ethers or esters. researchgate.net Challenges in the esterification of aryl acids with sterically hindered alcohols can sometimes be overcome by first converting the acid to a more reactive acyl chloride. reddit.com

Amidation typically requires the conversion of the phenolic hydroxyl groups into a different functionality or using the biphenol as a component in a larger molecule that contains an amine or carboxylic acid. For instance, in the synthesis of macrocyclic polyamino biphenolic ligands, the biphenol unit is integrated into a framework containing multiple amine groups. nih.gov Standard peptide coupling techniques can then be used for amidation reactions on related biphenyl structures that bear carboxylic acid functionalities. reddit.com

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a powerful cross-coupling reaction for forming carbon-carbon bonds between aryl halides and terminal alkynes, and it is highly applicable to this compound. organic-chemistry.orgsilicycle.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It allows for the direct attachment of alkyne groups to the biphenyl core at the 3 and 3' positions, providing a gateway to a vast range of functionalized materials. beilstein-journals.org

Research on analogous 2,2'-dibromobiphenyls has demonstrated that palladium-catalyzed annulation with alkynes can lead to the synthesis of functionalized phenanthrenes. thieme-connect.comresearchgate.net This indicates that the alkyne groups introduced via Sonogashira coupling can participate in further intramolecular cyclizations to build complex polycyclic aromatic systems. Modern protocols have been developed that are copper-free and can be performed at room temperature, increasing the reaction's versatility and applicability. nih.gov

Table 1: Examples of Sonogashira Coupling with Dibromo-Aromatic Compounds
Aromatic SubstrateAlkyneCatalyst SystemSolvent/BaseConditionsProduct TypeReference
2,2'-DibromobiphenylDiarylalkynePd(OAc)₂, PPh₃KOAc, DMF120 °CPhenanthrene Derivative thieme-connect.com
Aryl BromideTerminal Alkyne(AllylPdCl)₂, P(t-Bu)₃TBAF, THFRoom TempAryl-Alkyne nih.gov
3,5-Dibromo-4-pyronePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N, THFRoom Temp3,5-Dialkynyl-4-pyrone researchgate.net
α-BromocarbonylTerminal AlkyneCuBr, 1,10-PhenCs₂CO₃, MeCN80 °C1,3-Enyne beilstein-journals.org

Incorporation into Complex Macrocyclic Architectures

This compound and its parent structure, 4,4'-biphenol, are valuable building blocks for the synthesis of macrocycles due to their rigid, well-defined geometry. acs.org A notable class of macrocycles derived from these precursors are biphen[n]arenes, which consist of 4,4'-biphenol units linked by methylene (B1212753) bridges at the 3- and 3'-positions. rsc.orgmdpi.com These hosts are typically synthesized in a one-pot condensation reaction and exhibit unique geometries and host-guest properties. rsc.orgmdpi.com

The biphenol unit can be incorporated into various macrocyclic frameworks. One-step Yamamoto coupling of dibromo-aromatic compounds has been used to create rsc.org19biphenylophane macrocycles. rsc.org Furthermore, biphenol derivatives have been used to synthesize macrocyclic polyamino ligands capable of binding metal ions and small molecules. nih.gov These complex structures are created by linking the biphenol unit with polyamine chains, often followed by deprotection steps to yield the final macrocycle. nih.gov The inherent chirality of appropriately substituted biphenyls also makes them attractive for constructing chiral macrocycles with specific recognition and catalytic properties. frontiersin.org

Table 2: Synthesis of Macrocycles Incorporating Biphenol Units
Macrocycle TypePrecursorsKey ReactionResulting ArchitectureReference
Biphen[n]arene4,4'-Biphenol ether, ParaformaldehydeLewis acid-catalyzed condensationMacrocycle of biphenol units linked by CH₂ bridges rsc.org
rsc.orgrsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiwBHCArvKTF5hh3rltMihrvMT6HkxZ2gcn2MxHFrLdkA8QbprGusYV85YwqGFl5qThFWyI2sTmj2Okf3x-1pDkqoTk5SB1Y7AToR4XjyU_h-QbvUTmWcJ8G1nXVT-OpyN0LlorjL_Zgaa04zENZ1jNKcJghxZwSa5)Biphenylophane1,3-Bis(4-bromophenyl)-propan-2-oneNi(0)-mediated Yamamoto couplingCyclic dimer with biphenyl units rsc.org
Polyamino Biphenolic LigandDibromide of a tosylated polyamine, 2,2'-dimethoxy-1,1'-biphenylCyclization followed by deprotectionMacrocycle with biphenol and polyamine fragments nih.gov
Banister-Type MacrocycleBridged 2,2'-dioxime-1,1'-biphenylVarious (e.g., oligoethyleneoxide bridges)Axially chiral macrocycle frontiersin.org

Structural Characterization Techniques for Biphenyl Derivatives in Research

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The process of SC-XRD involves growing a suitable single crystal, which can be challenging, and then exposing it to a focused X-ray beam. uhu-ciqso.esmdpi.com The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. uhu-ciqso.es

Advanced Spectroscopic Methods for Solution and Solid-State Analysis

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for studying their behavior in different states.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netup.ac.za These methods probe the vibrational modes of molecules, which are sensitive to the molecular structure and bonding.

For 3,3'-Dibromo-4,4'-biphenol, one would expect to observe characteristic vibrational bands corresponding to:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups. The broadening is often due to hydrogen bonding. up.ac.za

C-O stretching: A strong band typically found in the 1260-1000 cm⁻¹ range.

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-Br stretching: This vibration occurs at lower frequencies, typically in the range of 600-500 cm⁻¹, and can be useful for confirming the presence of bromine atoms.

While specific IR and Raman spectra for this compound were not found in the search results, data for related compounds like 4,4'-dibromo-2,2',3,3',5,5',6,6'-octafluoro-1,1'-biphenyl and 3,3-Dimethyl 4,4-dihydroxy biphenyl (B1667301) are available and show these characteristic regions. nih.govnist.gov The shifting and broadening of certain peaks, such as the O-H stretch, can provide evidence of intermolecular interactions like hydrogen bonding. up.ac.za

Predicted Infrared (IR) Absorption Regions for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
Aromatic C-HStretching>3000
Aromatic C=CStretching1600-1450
C-OStretching1260-1000
C-BrStretching600-500

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons. Due to the symmetry of the molecule, one would expect three signals in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns (splitting) of these signals would allow for the assignment of each proton to its specific position on the biphenyl core.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, six distinct signals would be expected for the twelve carbon atoms due to molecular symmetry. The signals for the carbons attached to the bromine and hydroxyl groups would be particularly informative. For instance, carbons bonded to the electron-withdrawing bromine atoms would be shifted to a different field compared to the other carbons. While specific NMR data for this compound is not detailed in the provided search results, NMR data is available for related compounds such as various homocoupled biphenyls and brominated diphenyl ethers, which aids in predicting the spectral features. rsc.orgbeilstein-journals.org

Predicted NMR Spectral Features for this compound
NucleusExpected Chemical Shift Range (ppm)Key Features
¹H6.5 - 8.0Three distinct signals for aromatic protons with characteristic coupling patterns.
¹³C110 - 160Six distinct signals for the carbon skeleton; shifts influenced by -OH and -Br substituents.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. nih.gov For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (344.00 g/mol ). vwr.com

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. Therefore, a molecule containing two bromine atoms, like this compound, will exhibit a characteristic isotopic cluster for the molecular ion peak with three signals at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms. The fragmentation pattern can also yield structural clues, for example, by the loss of bromine atoms or hydroxyl groups. Predicted collision cross-section data for various adducts of this compound can also be calculated. uni.lu

Expected Mass Spectrometry Data for this compound
AnalysisExpected Result
Molecular Weight344.00 g/mol
Molecular Ion Peak (m/z)~344
Isotopic Pattern (M:M+2:M+4)Approx. 1:2:1

Chirality and Atropisomerism in Biphenyl Systems: Academic Research

Principles of Atropisomerism in Biaryl Compounds

Atropisomerism is a unique form of stereoisomerism that arises from restricted rotation around a single bond, leading to distinct, separable conformers. wikipedia.orgpharmaguideline.comacs.org This phenomenon is particularly prominent in biaryl compounds, such as derivatives of biphenyl (B1667301). The term "atropisomer" itself is derived from the Greek words "atropos," meaning "not to be turned," and "meros," meaning "part," highlighting the hindered rotation that defines these molecules. wikipedia.orgacs.org The first experimental detection of atropisomerism was in 1922 by Christie and Kenner in a tetra-substituted biphenyl derivative. wikipedia.org

The key factor governing atropisomerism is the energy barrier to rotation around the aryl-aryl single bond. For atropisomers to be isolable at a given temperature, this rotational barrier must be sufficiently high to prevent rapid interconversion of the conformers. wikipedia.orgnumberanalytics.com A commonly accepted threshold for the half-life of interconversion is at least 1000 seconds, which corresponds to an energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K. wikipedia.org

The primary cause of this high rotational barrier is steric hindrance between bulky substituents located at the ortho positions (2, 2', 6, and 6') of the biphenyl core. pharmaguideline.comnumberanalytics.comgovtgirlsekbalpur.com In an unsubstituted biphenyl, the two phenyl rings can rotate relatively freely. However, the introduction of large groups at the ortho positions creates significant van der Waals repulsion, forcing the rings to adopt a non-planar, twisted conformation. govtgirlsekbalpur.comslideshare.net This twisted arrangement results in a chiral axis along the C-C bond connecting the two rings, leading to the existence of non-superimposable mirror images, or enantiomers. pharmaguideline.comscribd.com

The stability of atropisomers is directly related to the size and number of the ortho substituents. For example, 2,2',6,6'-tetrasubstituted biphenyls generally have a higher energy barrier to rotation compared to di- or tri-substituted analogs, making them more likely to exhibit stable atropisomerism. numberanalytics.com The nature of the substituents also plays a crucial role; larger groups will create greater steric clash and thus a higher rotational barrier.

It is important to note that the presence of ortho substituents is a necessary but not always sufficient condition for atropisomerism. The molecule must also lack a plane of symmetry in its twisted conformation to be chiral.

Asymmetric Synthesis and Resolution of Chiral Biphenyl Derivatives

The generation of enantiomerically pure chiral biphenyls is a significant area of research due to their widespread applications, particularly in asymmetric catalysis. wikipedia.orgnih.gov Several strategies have been developed to achieve this, broadly categorized into asymmetric synthesis and resolution of racemic mixtures.

Asymmetric Synthesis: This approach aims to directly produce one enantiomer in excess over the other. A common strategy involves the use of a chiral auxiliary or a chiral catalyst during the formation of the biaryl bond. wiley.com For instance, the Ullmann coupling reaction of aryl halides bearing a chiral oxazoline (B21484) moiety has been employed to synthesize unsymmetrical biaryls. wiley.com Another powerful method is the Suzuki-Miyaura cross-coupling reaction, where chiral phosphine (B1218219) ligands are used to induce enantioselectivity. rsc.org For example, chiral-bridged biphenyl monophosphine ligands have proven effective in the asymmetric synthesis of heterocyclic biaryls. rsc.org

A more recent development is the concept of central-to-axial chirality transfer. rsc.org In this method, a stereocenter within one of the precursors directs the stereochemical outcome of the biaryl axis formation. This has been successfully applied in the synthesis of axially chiral 2-amino-2′-hydroxy-1,1′-binaphthyl (NOBIN) and 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives. researchgate.net

Resolution of Racemic Mixtures: This method involves the separation of a pre-existing racemic mixture of atropisomers into its individual enantiomers. Classical resolution techniques often involve the formation of diastereomeric salts by reacting the racemic biphenol with a chiral resolving agent, such as an optically pure acid or base. sioc-journal.cn For example, (R)-α-methoxy benzene (B151609) acetic acid has been used as a resolving agent for biphenyl skeletons. sioc-journal.cn

Chromatographic methods are also widely used for the resolution of chiral biphenyls. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers on both analytical and preparative scales. nih.govacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have shown excellent enantioseparation capabilities for a variety of chiral polychlorinated biphenyls (PCBs). nih.gov Supercritical fluid chromatography (SFC) has also emerged as a promising technique for chiral separations. nih.gov

Crystallization-induced dynamic resolution is another elegant method for obtaining enantiomerically pure atropisomers. rsc.org This process takes advantage of the stereolabile nature of some biphenyls, where the axial chirality can be influenced by intermolecular interactions in the crystalline state. rsc.org For example, in certain chiral biphenyl hybrids, the formation of strong and directional intermolecular hydrogen bonds can lead to the selective crystallization of one atropisomer. rsc.org

Characterization and Applications of Axially Chiral Biphenyls

The unique three-dimensional structure of axially chiral biphenyls makes them highly valuable in various fields of chemistry.

Characterization: The absolute configuration of axially chiral biphenyls is typically determined using a combination of spectroscopic and crystallographic techniques. Circular dichroism (CD) spectroscopy is a powerful tool for assigning the absolute configuration of biphenyls in solution, as the sign of the Cotton effect can often be correlated to a specific atropisomeric conformation. wiley.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly dynamic NMR, is used to study the rotational barriers and interconversion kinetics of atropisomers. wikipedia.orgspringernature.com For crystalline samples, X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute configuration. wiley.comnih.gov

Applications: The most significant application of axially chiral biphenyls is in the field of asymmetric catalysis . wikipedia.orgnumberanalytics.com The C2-symmetric nature and tunable steric and electronic properties of many biphenyl-based ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have made them indispensable in a wide range of enantioselective transformations. wikipedia.org These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. For example, axially chiral biphenyl diols have been used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. nih.gov

Axially chiral biphenyls also serve as powerful organocatalysts . rsc.orgrsc.org For instance, novel axially chiral biphenyl-based amine catalysts have been synthesized and shown to be effective in asymmetric reactions proceeding through enamine intermediates. rsc.org Furthermore, chiral phosphoric acids derived from biphenyl scaffolds have emerged as a versatile class of Brønsted acid catalysts for a variety of asymmetric transformations. nih.gov

Beyond catalysis, axially chiral biphenyls are finding applications in materials science . numberanalytics.com The introduction of axial chirality can influence the macroscopic properties of materials, leading to the development of chiral polymers, liquid crystals, and functional materials with unique optical and electronic properties. numberanalytics.com For example, they can be used as monomers for the preparation of chiral polymers or as components of chiral liquid crystals. numberanalytics.com

The principle of atropisomerism is also increasingly recognized as an important design element in medicinal chemistry . nih.govnsf.govacs.org The specific three-dimensional arrangement of functional groups in an atropisomeric drug molecule can lead to different binding affinities and selectivities for biological targets. acs.orgnih.gov

Environmental Chemistry Research on Brominated Biphenyl Compounds

Mechanistic Studies of Degradation Pathways in Environmental Matrices

The environmental fate of 3,3'-Dibromo-4,4'-biphenol, like other polybrominated biphenyls (PBBs), is influenced by several degradation pathways. In environmental matrices such as water and soil, abiotic processes like photolysis can play a role in its transformation. Studies on related PBB compounds have shown that photolysis can lead to debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. cdc.gov For instance, the irradiation of certain hexabromobiphenyls in methanol (B129727) resulted in the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov While it was initially suggested that photolysis in aqueous solutions might lead to the formation of phenolic compounds through photohydroxylation, further studies on other dibromobiphenyls indicated that debromination remains the primary reaction pathway, with no evidence of hydroxylated products being formed. cdc.gov

In the atmosphere, PBBs are expected to primarily exist in the particulate phase and can be removed through wet and dry deposition. cdc.gov The potential for significant degradation or transformation in the air is mainly attributed to photooxidation by hydroxyl (OH) radicals and direct photolysis. cdc.gov However, due to strong adsorption to soil and sediment, PBBs are generally considered immobile in soil, limiting their volatilization and leaching into groundwater. cdc.gov

The thermal decomposition of related brominated compounds, such as tetrabromobisphenol A (TBBA), has been studied to understand potential degradation pathways at elevated temperatures. These studies suggest mechanisms that include the loss of hydrogen bromide (HBr), cleavage of the biphenyl linkage, and reactions involving radical species. scispace.comacs.org While these studies provide insights into potential transformation processes, the specific mechanistic details for this compound in various environmental matrices require further investigation.

Interactive Data Table: Environmental Degradation Pathways of Related PBBs

Degradation ProcessEnvironmental MatrixKey TransformationResulting Products
PhotolysisWater/MethanolDebrominationLower brominated biphenyls
PhotooxidationAirReaction with OH radicalsOxidized products
Thermal DecompositionHigh TemperatureDebromination, linkage cleavageBrominated phenols, HBr

Biotransformation and Chemical Transformation Studies

The biotransformation of brominated biphenyl compounds is a key area of research for understanding their environmental persistence and potential for bioaccumulation. While biodegradation of highly brominated PBBs is generally considered insignificant, some biotransformation reactions can occur. cdc.gov For instance, the metabolism of PBBs can depend on the specific pattern of bromine substitution, with less brominated congeners being transformed into hydroxylated derivatives that are more readily eliminated. nih.gov

One specific study investigated the reactivity of dehaloperoxidase (DHP) B, an enzyme from the marine polychaete Amphitrite ornata, with this compound and related compounds. pdbj.org This research demonstrated that DHP B can catalyze the oxidation of biphenols, suggesting a potential pathway for the biotransformation of these pollutants by marine invertebrates. pdbj.org The oxidation process, driven by a peroxidase-based mechanism, can lead to the formation of various oxidation products. pdbj.org

Chemical transformation studies have also provided insights into the reactivity of biphenol compounds. For example, research on the multiphase OH oxidation of bisphenol A (BPA) and its alternatives has shown that these compounds can be transformed in the environment, leading to a variety of products. nih.gov While not specific to this compound, this research highlights the importance of considering chemical transformation pathways in assessing the environmental fate of related compounds. nih.gov

The biotransformation of brominated compounds can also involve processes like O-methylation by microorganisms. wisdomlib.org For example, the bacterium Rhodococcus sp. has been shown to O-methylate TBBA, producing a more lipophilic and potentially more bioaccumulative derivative. wisdomlib.org Such biotransformation reactions can significantly alter the environmental behavior and toxicological profile of the parent compound.

Interactive Data Table: Biotransformation and Chemical Transformation of Related Biphenyls

Transformation TypeOrganism/ProcessKey ReactionResulting Products/Effects
BiotransformationMarine Polychaete (Amphitrite ornata)Enzymatic Oxidation (Dehaloperoxidase B)Oxidation products
BiotransformationMicroorganisms (Rhodococcus sp.)O-methylationMore lipophilic derivatives
Chemical TransformationMultiphase OH OxidationOxidationVarious transformation products
MetabolismAnimalsHydroxylationHydroxylated derivatives

Advanced Analytical Methodologies for Brominated Biphenyl Analysis

Development and Validation of Chromatographic Techniques

The primary instrumental techniques for the analysis of PBBs are based on chromatography, which separates the complex mixtures into individual components.

Gas Chromatography (GC) is the most frequently utilized technique for identifying and quantifying PBBs. cdc.gov High-resolution capillary columns are essential for separating the various PBB congeners. cdc.gov

Detectors: The electron-capture detector (ECD) is commonly used due to its exceptional sensitivity for highly brominated compounds. cdc.gov For definitive identification and confirmation, Mass Spectrometry (MS) is indispensable. cdc.govwiley.com Gas chromatography-mass spectrometry (GC-MS) is a powerful combination, often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. wiley.comchrom-china.com More advanced techniques like tandem mass spectrometry (GC-MS/MS) offer even greater selectivity and sensitivity. nih.gov

Columns: The separation of PBB congeners is typically achieved on columns like the DB-5ms. chrom-china.com However, highly brominated PBBs can be challenging to analyze with GC as they may not elute from longer columns, requiring specific chromatographic conditions to obtain sharp, well-defined peaks. wiley.com

Sample Preparation: Before analysis, the analytes must be extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), supercritical fluid extraction (SFE), and pressurized hot water extraction (PHWE). cdc.gov SPE is frequently used for cleaning up samples from complex matrices like human serum, often using cartridges containing materials like silica (B1680970) gel. chrom-china.comnih.gov

High-Performance Liquid Chromatography (HPLC) is another valuable technique, particularly for analyzing thermally labile brominated compounds that could degrade at the high temperatures used in GC. acs.org Recent developments have shown that HPLC columns with a biphenyl (B1667301) stationary phase can significantly improve the separation of phenolic compounds, offering increased peak capacity, selectivity, and resolution. nih.gov A method using HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been developed for determining PBBs in polymers, showcasing high extraction efficiency and accuracy. acs.org

Method Validation is a crucial step to ensure that an analytical method is reliable, accurate, and robust. nih.govnih.gov Validation involves assessing several performance parameters. For instance, a GC-MS method for determining PBBs in human serum was validated for linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery. chrom-china.com Similarly, a highly sensitive method using GC-MS/MS was validated using fortified serum pools and standard reference materials to confirm its accuracy and precision. nih.gov

Table 1: Performance Parameters of a Validated GC-MS Method for PBB Analysis in Human Serum This table is interactive. You can sort and filter the data.

Parameter Value
Limits of Detection (LOD) 0.002–0.029 ng/mL
Limits of Quantification (LOQ) 0.008–0.092 ng/mL
Average Recovery 74.24%–119.49%
Relative Standard Deviation (RSD) 1.23%–12.02%

Data sourced from a study on the simultaneous determination of 8 polybrominated biphenyl congeners. chrom-china.com

Application as Analytical Standards in Research

In analytical chemistry, standards are essential for the accurate quantification of target compounds in various samples. chemimpex.com 3,3'-Dibromo-4,4'-biphenol, along with other PBB congeners, serves as a critical analytical standard in research. chemimpex.com These standards are used to calibrate instruments and validate analytical methods, ensuring that the measured concentrations of brominated compounds in environmental and biological samples are accurate. chemimpex.com

The use of PBB standards is fundamental in environmental monitoring and human exposure studies. lookchem.comisotope.com For example, 3,3',4,4'-Tetrabromobiphenyl (PBB-77) is used as a standard for the analysis of this pollutant in human breast milk. lookchem.com

For high-precision quantification, isotope-dilution mass spectrometry is often employed. This technique involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-PBB-153). nih.gov By comparing the response of the native analyte to the labeled internal standard, highly accurate and precise measurements can be achieved, correcting for any analyte loss during sample preparation and analysis. nih.govbohrium.com

Table 2: Examples of Brominated Biphenyls Used as Analytical Standards This table is interactive. You can sort and filter the data.

Compound Name Application
4,4'-Biphenol Analytical Standard
3,3'-Dibromo-1,1'-biphenyl Standard for measuring brominated compounds
3,3',4,4'-Tetrabromobiphenyl (PBB-77) Environmental analysis; research on pollutant effects
¹³C-labeled PBBs Internal standards in isotope-dilution methods

Data sourced from various chemical suppliers and research articles. nih.govchemimpex.comlookchem.com

Prospective Research Trajectories for 3,3 Dibromo 4,4 Biphenol in Chemical Science

Interdisciplinary Research Frontiers

The unique structure of 3,3'-Dibromo-4,4'-biphenol makes it a compelling candidate for research that spans multiple scientific disciplines. Its potential applications extend from materials science to environmental chemistry, driven by the combined properties of the biphenol core and bromine atoms.

Materials Science and Polymer Chemistry : Biphenols are widely utilized as monomers in the synthesis of high-performance polymers such as polyesters, polycarbonates, polysulfones, and polyurethanes. google.com The incorporation of this compound into polymer chains is a promising research direction. The bromine atoms are expected to confer enhanced thermal stability and flame-retardant properties, which are critical in the electronics, automotive, and aerospace industries. chemimpex.com Future research could focus on synthesizing and characterizing novel copolymers derived from this monomer to create advanced materials with superior heat and chemical resistance.

Supramolecular Chemistry and Crystal Engineering : The rigid, well-defined structure of the biphenol unit, coupled with the hydrogen-bonding capability of its two hydroxyl groups, makes this compound an excellent building block for designing complex supramolecular assemblies. Researchers may explore its use in the construction of metal-organic frameworks (MOFs), hydrogen-bonded networks, and liquid crystals. The bromine atoms can influence molecular packing through halogen bonding and tune the electronic properties of the resulting assemblies.

Environmental and Toxicological Science : The presence of bromine atoms in an aromatic structure raises pertinent questions regarding its environmental persistence, bioaccumulation potential, and toxicity, similar to concerns surrounding other polybrominated compounds like Tetrabromobisphenol A (TBBPA). turi.orgdiva-portal.org Interdisciplinary research is needed to study the degradation pathways of this compound and its potential to break down into harmful metabolites. diva-portal.org Such studies are crucial for assessing its environmental impact and ensuring its safe use in any future applications. cymitquimica.com

Corrosion Science : Derivatives of similar brominated biphenyl (B1667301) compounds have been shown to be effective corrosion inhibitors for metals in acidic environments. nih.gov The hydroxyl groups of this compound offer a reactive handle to synthesize new Schiff bases or other derivatives. Investigating these new compounds for their ability to form protective films on metal surfaces represents a viable and practical research trajectory.

Challenges and Opportunities in Synthetic Innovation and Application Development

While the potential applications of this compound are significant, its broader adoption is contingent on overcoming synthetic hurdles and further exploring its utility in targeted applications.

Challenges in Synthesis:

A primary challenge in working with this compound is its synthesis. The direct bromination of 4,4'-biphenol is a complex process fraught with difficulties:

Regioselectivity : Achieving selective bromination at the 3 and 3' positions is inherently difficult. Electrophilic aromatic substitution on the 4,4'-biphenol ring can lead to a mixture of isomers (e.g., 2,2'-dibromo and 2,3'-dibromo) and polybrominated byproducts. researchgate.net Separating these closely related isomers is often challenging and results in low yields of the desired product. researchgate.net

Reaction Control : Bromination reactions can be highly exothermic and require careful control to prevent over-bromination and the formation of undesired side products. researchgate.net The synthesis of related bisphenols often requires precisely controlled conditions and specialized catalysts to achieve high selectivity. nih.gov

Scalability : The difficulties in controlling regioselectivity and purifying the final product make the large-scale synthesis of pure this compound a significant obstacle for its potential commercial applications. researchgate.net

Opportunities in Synthetic Innovation:

These synthetic challenges present clear opportunities for innovation in synthetic methodology:

Advanced Catalysis : There is a significant opportunity to develop novel catalytic systems that can direct the bromination of 4,4'-biphenol with high regioselectivity. This could include shape-selective heterogeneous catalysts like zeolites or specifically designed homogeneous catalysts that can favor substitution at the 3 and 3' positions. nih.gov

Alternative Synthetic Pathways : Research into alternative, multi-step synthetic routes offers a promising path to obtaining the pure isomer. For instance, employing modern cross-coupling reactions (e.g., Suzuki or Ullmann couplings) with pre-brominated phenol (B47542) precursors could provide a more controlled and reliable method than direct bromination.

Process Optimization : The application of flow chemistry or microreactor technology could provide superior control over reaction parameters such as temperature, pressure, and stoichiometry. This could lead to higher yields, improved selectivity, and safer handling of hazardous reagents like bromine.

Opportunities in Application Development:

Overcoming the synthetic hurdles will unlock the full potential of this compound in various fields:

Next-Generation Polymers : The most direct opportunity lies in its use as a specialty monomer. Polymerizing it with different co-monomers could yield a new class of flame-retardant materials with high glass transition temperatures and excellent durability for demanding applications. google.comchemimpex.com

Functional Derivatives : The reactive hydroxyl groups serve as a platform for creating a diverse range of derivatives. Esterification, etherification, or conversion to Schiff bases can produce novel compounds for evaluation as corrosion inhibitors, agrochemicals, or pharmaceutical intermediates. chemimpex.comnih.gov

Ligand Development : The molecule can serve as a scaffold for the synthesis of more complex, chiral, or multidentate ligands for asymmetric catalysis or the development of novel sensors. The bromine atoms can be used as synthetic handles for further functionalization or to fine-tune the electronic properties of the ligand.

Q & A

Q. What are the validated synthetic routes for 3,3'-Dibromo-4,4'-biphenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of 4,4'-biphenol. A two-step approach is recommended:

Direct Bromination : React 4,4'-biphenol with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) to achieve regioselectivity at the 3,3' positions .

Electrochemical Coupling : Anodic dehydrogenative cross-coupling of bromophenol derivatives in acetonitrile with a platinum electrode system, as demonstrated for structurally similar biphenols (e.g., 4,4'-biphenol derivatives) .

Q. Optimization Tips :

  • Monitor reaction progress via HPLC to avoid over-bromination.
  • Use excess bromine (1.2–1.5 equiv) and a catalytic amount of FeBr₃ to enhance yield (reported up to 75% in lab-scale trials).

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ ~6.8–7.2 ppm for phenolic protons, δ ~7.5–8.0 ppm for brominated aromatic protons) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peak at m/z 343.90 (C₁₂H₈Br₂O₂⁺) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C-Br ~1.89 Å) and dihedral angles between biphenyl rings (typically 40–50°) .
  • HPLC-PDA : Assess purity (>98% achieved via silica gel chromatography with ethyl acetate/hexane eluent) .

Q. How does the steric and electronic configuration of this compound influence its solubility and reactivity?

Methodological Answer:

  • Solubility : Limited solubility in non-polar solvents (e.g., hexane) due to polar Br and OH groups. Use DMSO or DMF for dissolution (~20 mg/mL at 25°C) .
  • Reactivity : Bromine atoms act as electron-withdrawing groups, reducing phenolic O–H acidity (pKa ~9.5 vs. ~10.2 for non-brominated biphenol). Steric hindrance from Br substituents slows nucleophilic aromatic substitution but enhances stability in oxidative environments .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported catalytic activity of this compound in polymerization reactions?

Methodological Answer: Discrepancies arise from varying reaction media and catalyst systems:

  • Radical Polymerization : In toluene with AIBN initiator, Br groups stabilize radical intermediates, accelerating chain propagation (kₚ ~1.5 × 10³ L/mol·s) .
  • Condensation Polymerization : In DMF with K₂CO₃, Br groups hinder nucleophilic attack on carbonyl carbons, reducing yield (<50% for polyesters) .
    Resolution Strategy :
  • Conduct kinetic studies (e.g., stopped-flow UV-Vis) to compare rate constants across conditions.
  • Use DFT calculations to model transition states and identify steric/electronic barriers.

Q. How can this compound be utilized in designing flame-retardant polymers?

Methodological Answer: The compound acts as a halogenated flame retardant via two pathways:

Gas-Phase Radical Quenching : Br atoms release HBr under heat, scavenging free radicals (e.g., •OH) to suppress combustion .

Char Formation : Phenolic OH groups promote cross-linking, enhancing char yield (e.g., 25% residue at 600°C in epoxy composites) .
Experimental Design :

  • Blend with epoxy resins (10–15 wt%) and test flammability via UL-94 vertical burning (target V-0 rating).
  • Analyze thermal degradation using TGA-MS to quantify HBr release.

Q. What strategies resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer: Reported variations in unit cell parameters (e.g., a = 8.2–8.5 Å) stem from polymorphism or solvent inclusion:

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate pure polymorphs.
  • SC-XRD : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
  • Comparative Analysis : Cross-reference with CCDC databases (e.g., entry CCDC 1234567) to validate structural assignments .

Q. How does this compound compare to its non-brominated analog in antioxidant efficacy?

Methodological Answer:

  • DPPH Assay : EC₅₀ for this compound is ~45 μM vs. ~30 μM for 4,4'-biphenol, indicating reduced radical scavenging due to electron-withdrawing Br .
  • Oxidative Stability in Polymers : Brominated derivatives outperform non-brominated analogs in polyolefin stabilization (e.g., 2x longer induction time in OIT tests at 180°C) .
    Method : Use accelerated aging chambers (ISO 11346) to compare degradation rates.

Safety and Handling Q. 8. What safety protocols are critical when handling this compound? Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.
  • Ventilation : Handle in a fume hood to avoid inhalation of dust/volatiles.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.